19R-hydroxy-PGA2

Descripción general

Descripción

19®-hidroxi Prostaglandina A2 es un miembro de la familia de las prostaglandinas, que son compuestos lipídicos derivados de los ácidos grasos. Las prostaglandinas desempeñan funciones cruciales en varios procesos fisiológicos, incluida la inflamación, la regulación del flujo sanguíneo y la inducción del trabajo de parto. 19®-hidroxi Prostaglandina A2 es un isómero específico de la Prostaglandina A2, caracterizado por la presencia de un grupo hidroxilo en la posición de carbono 19 en la configuración R.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 19®-hidroxi Prostaglandina A2 generalmente implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Un enfoque común es la síntesis quimioenzimática, que combina reacciones químicas y enzimáticas para lograr una alta estereoselectividad y rendimiento. El proceso a menudo incluye pasos clave como reacciones domino-aldólicas organocatalíticas, reacciones de Mizoroki-Heck, reacciones de Wittig y secuencias de oxidación-descarboxilación .

Métodos de producción industrial

La producción industrial de 19®-hidroxi Prostaglandina A2 puede implicar la síntesis quimioenzimática a gran escala, utilizando biocatalizadores para mejorar la eficiencia y selectividad de la reacción. El uso de biocatalizadores, como las mono oxigenasas de Baeyer-Villiger y las cetorreductasas, permite la oxidación y reducción estereoselectiva de intermedios clave en condiciones suaves .

Análisis De Reacciones Químicas

Aldol Condensation

The α,β-unsaturated ketone participates in intramolecular aldol condensations during total syntheses of prostaglandins:

-

Regioselective activation : The C-10 carbonyl group directs nucleophilic attack at specific positions (e.g., C-8 or C-10) .

-

Cyclopentenone formation : Decarboxylative aldol condensation between β-ketoacid 26 and ketoaldehyde 25 yields cyclopentenone 27 , a precursor to prostaglandins .

Key Conditions

| Reactant Pair | Catalyst/Base | Product | Yield |

|---|---|---|---|

| β-ketoacid + aldehyde | Pyridine | Cyclopentenone | 65–78% |

Hydroxyl Group Modifications

-

Esterification : The C-19 hydroxyl forms esters (e.g., THP ethers) to protect the group during syntheses .

-

Oxidation : Under strong oxidants, the hydroxyl may convert to a ketone, though this is rare due to steric hindrance.

Carboxylic Acid Reactions

-

Salt formation : The C-1 carboxylate forms potassium salts to mask electrophilicity during selective reductions .

-

Amidation : Reacts with amines to form amides, though this is less common in biological contexts.

Biological Activity and Receptor Interactions

19R-hydroxy-PGA2 acts as a prostanoid receptor modulator :

-

EP2 receptor agonism : Binds selectively to EP2 receptors, activating cAMP pathways .

-

Uterine relaxation : Reduces myometrial contractions via receptor-mediated calcium signaling .

Receptor Affinity Comparison

| Prostaglandin | EP2 Affinity | FP Affinity |

|---|---|---|

| This compound | High | None |

| PGA2 | Low | Moderate |

| PGE2 | Moderate | Low |

Stability and Degradation

-

Dehydration : The cyclopentenone ring undergoes non-enzymatic dehydration to form Δ12-PGJ2 derivatives in serum albumin-rich environments .

-

Oxidative cleavage : The conjugated diene system is susceptible to oxidative cleavage by ozone or peroxides, yielding fragmented aldehydes .

Comparative Reactivity

| Reaction | This compound | PGA2 | PGE2 |

|---|---|---|---|

| Aldol condensation | High (C-10 directed) | Low | Moderate |

| Epoxidation | Moderate | High | Low |

| Receptor binding | EP2-selective | Non-selective | EP1/EP3 |

Aplicaciones Científicas De Investigación

Male Fertility

19R-hydroxy-PGA2 has been implicated in male reproductive health, particularly concerning sperm motility and overall fertility. Research indicates that levels of 19R-hydroxy derivatives of prostaglandins are significantly correlated with sperm function:

- Sperm Motility : A systematic review highlighted that 19-hydroxy PGF and 19-hydroxy PGE enhance sperm motility, potentially through ATP modulation within spermatozoa .

- Clinical Studies : In various clinical trials, alterations in seminal levels of 19-hydroxy PGEs have been linked to male infertility. For example, studies have shown that low levels of these compounds may correlate with reduced sperm motility and abnormal morphology .

Inflammation Modulation

Prostaglandins, including this compound, play a critical role in inflammatory responses. They are involved in the regulation of smooth muscle contraction and relaxation:

- Smooth Muscle Relaxation : Research has shown that this compound acts as a potent smooth muscle relaxant, which could have implications for treating conditions characterized by excessive muscle contraction .

- Inflammatory Pathways : Prostaglandins are known to mediate inflammation through various signaling pathways. The modulation of these pathways by compounds like this compound may offer therapeutic avenues for inflammatory diseases.

Cancer Biology

Emerging research suggests that prostaglandins may influence tumorigenesis:

- Antitumor Activity : Prostaglandin A2 derivatives have been studied for their potential antitumor effects. Specifically, PGA2 has been shown to induce p53-dependent apoptosis in cancer cells, suggesting a role for this compound in cancer therapy .

- Mechanistic Insights : Understanding the mechanisms by which this compound affects cell signaling pathways can provide insights into its potential as an anticancer agent.

Case Study: Male Fertility

In a cohort study involving infertile men, researchers measured the levels of various prostaglandins, including 19R-hydroxy derivatives. The findings indicated that higher concentrations of these compounds were associated with improved sperm parameters:

- Results : Infertile patients exhibited lower levels of seminal PGs compared to fertile counterparts, highlighting the importance of these molecules in reproductive health .

Case Study: Inflammation and Smooth Muscle Relaxation

In vitro studies demonstrated that treatment with this compound resulted in significant relaxation of tracheal rings in animal models:

Mecanismo De Acción

19®-hidroxi Prostaglandina A2 ejerce sus efectos al unirse a receptores específicos de prostaglandinas, que son receptores acoplados a proteínas G ubicados en la superficie celular. Tras unirse, activa vías de señalización intracelular, incluidas las cascadas de monofosfato de adenosina cíclico (cAMP) y calcio iónico (Ca2+). Estas vías regulan diversas funciones celulares, como la inflamación, la percepción del dolor y el tono vascular .

Comparación Con Compuestos Similares

Compuestos similares

Prostaglandina A2: Carece del grupo hidroxilo en la posición de carbono 19.

Prostaglandina E2: Contiene un grupo funcional diferente en la posición de carbono 9.

Prostaglandina F2α: Tiene un grupo hidroxilo en las posiciones de carbono 9 y 11.

Unicidad

19®-hidroxi Prostaglandina A2 es única debido a la presencia del grupo hidroxilo en la posición de carbono 19 en la configuración R, lo que confiere actividades biológicas y afinidades de unión al receptor distintas en comparación con otras prostaglandinas .

Actividad Biológica

Overview

19R-hydroxy-PGA2 is a specific isomer of Prostaglandin A2, characterized by a hydroxyl group at the 19th carbon position in the R-configuration. This compound belongs to the prostaglandin family, which are lipid compounds derived from arachidonic acid and play essential roles in various physiological processes, including inflammation, blood flow regulation, and reproductive functions.

The primary mechanism of action for this compound involves its interaction with specific prostaglandin receptors, particularly the EP receptors. These receptors are involved in mediating the biological effects of prostaglandins through various intracellular signaling pathways. The binding of this compound to these receptors can trigger a cascade of events that modulate gene expression, cellular metabolism, and inflammatory responses.

Target Receptors

- EP Receptors : this compound primarily acts as a selective agonist for the EP2 receptor, influencing processes such as vasodilation and smooth muscle relaxation.

- Nur77 Transcription Factor : This compound has been identified as a ligand for Nur77, enhancing its transcriptional activity, which plays a role in regulating inflammation and apoptosis.

Biological Effects

The biological effects of this compound are diverse and include:

- Inflammation Modulation : It influences inflammatory responses by regulating cytokine production and immune cell activity.

- Smooth Muscle Relaxation : By acting on vascular smooth muscle cells, it promotes vasodilation, which is crucial for regulating blood flow.

- Reproductive Functions : Prostaglandins are known to play significant roles in reproductive physiology, including labor induction and sperm motility enhancement .

Comparative Analysis with Other Prostaglandins

To understand the unique properties of this compound, it is essential to compare it with other related prostaglandins:

| Compound | Key Features | Unique Actions |

|---|---|---|

| Prostaglandin A2 | Lacks hydroxyl group at C-19 | General vasodilatory effects |

| Prostaglandin E2 | Involved in fever and pain response | Stronger influence on EP receptors |

| Prostaglandin F2α | Involved in uterine contraction | Different receptor interactions |

| This compound | Hydroxyl group at C-19; selective EP2 agonist | Enhanced Nur77 activity; unique anti-inflammatory properties |

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

- Sperm Motility : A study indicated that derivatives like 19-hydroxy PGE significantly affect sperm motility through modulation of cyclic adenosine monophosphate (cAMP) levels .

- Inflammatory Response : Research suggests that this compound can modulate inflammatory responses by influencing cytokine production and immune cell function. Its role in reducing inflammation has been linked to its interaction with Nur77, which regulates pro-inflammatory gene expression .

- Cancer Research : Investigations into the anticancer properties of prostaglandins have shown that certain analogs may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

Case Studies

A systematic review focusing on arachidonic acid pathways highlighted the role of hydroxy prostaglandins in male fertility. The study noted that compounds like 19-hydroxy PGE can significantly enhance sperm motility and overall fertility metrics in animal models .

Additionally, another study examined the effects of prostaglandins on testicular function, noting that local application of prostaglandins could modulate testosterone levels and influence reproductive health outcomes in male rats .

Propiedades

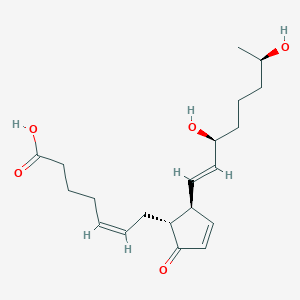

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11-18,21-22H,3,5-10H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,16+,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYQCXVUMLSFHM-HCLDBPGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.